molecular formula C17H13ClN2O2S B11054096 (5E)-3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxoimidazolidin-4-one

(5E)-3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11054096
M. Wt: 344.8 g/mol
InChI Key: ZMVRRPONISZCSL-XNTDXEJSSA-N
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Description

3-(4-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a thioxotetrahydroimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and thiourea.

    Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with thiourea in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the imidazole ring. This step is typically carried out under reflux conditions with a suitable solvent, such as ethanol or methanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether group.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-thioxo-4H-imidazol-4-one: Lacks the methoxyphenyl group.

    5-[(E)-1-(4-Methoxyphenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one: Lacks the chlorophenyl group.

    3-(4-Methoxyphenyl)-5-[(E)-1-(4-chlorophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one: Has the methoxyphenyl and chlorophenyl groups swapped.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups, along with the thioxotetrahydroimidazole core, makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H13ClN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20(17(23)19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,19,23)/b15-10+

InChI Key

ZMVRRPONISZCSL-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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